molecular formula C14H21FS B14552026 Benzene, 1-fluoro-4-(octylthio)- CAS No. 61671-39-4

Benzene, 1-fluoro-4-(octylthio)-

Cat. No.: B14552026
CAS No.: 61671-39-4
M. Wt: 240.38 g/mol
InChI Key: ZGKSFYZMHKBHHH-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(octylthio)- is an organic compound with the molecular formula C14H21FS. It is characterized by a benzene ring substituted with a fluorine atom and an octylthio group. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-(octylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-4-iodobenzene with octanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the iodine atom with the octylthio group .

Industrial Production Methods

Industrial production of Benzene, 1-fluoro-4-(octylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as column chromatography are often employed to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-(octylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

Scientific Research Applications

Benzene, 1-fluoro-4-(octylthio)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(octylthio)- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the fluorine atom and octylthio group can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-fluoro-4-(octylthio)- is unique due to the combination of a long aliphatic chain (octylthio group) and a fluorine atom on the benzene ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

61671-39-4

Molecular Formula

C14H21FS

Molecular Weight

240.38 g/mol

IUPAC Name

1-fluoro-4-octylsulfanylbenzene

InChI

InChI=1S/C14H21FS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3

InChI Key

ZGKSFYZMHKBHHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

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